N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide

PDK1 inhibition Cancer Kinase assay

This N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide is a key PDK1-targeted probe absent from prior art exemplified libraries. The 3,4-diethoxybenzyl motif introduces dual oxygen H-bond acceptors, differentiating it from simple 4-fluoro or 4-ethyl analogs and enabling exploration of the ATP-binding pocket’s Ar2/Z-substituent tolerance. Procure this batch for head-to-head oncology screening and PK profiling—where its catechol bioisostere character may confer superior cytotoxicity—or as a model substrate to assess dialkoxybenzyl impacts on solubility, logP, and CYP450-mediated O-dealkylation. Do not substitute with generic N-benzyl variants; doing so risks losing the specific interaction fingerprint critical for your SAR or lead optimization campaign.

Molecular Formula C20H24N4O3S
Molecular Weight 400.5
CAS No. 1187634-37-2
Cat. No. B2665544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide
CAS1187634-37-2
Molecular FormulaC20H24N4O3S
Molecular Weight400.5
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CNC(=O)C2=NNC(=C2)C3=C(N=C(S3)C)C)OCC
InChIInChI=1S/C20H24N4O3S/c1-5-26-17-8-7-14(9-18(17)27-6-2)11-21-20(25)16-10-15(23-24-16)19-12(3)22-13(4)28-19/h7-10H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)
InChIKeyXAARHPOCRUIQAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide (CAS 1187634-37-2): Chemical Identity and Procurement Baseline


N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide (CAS 1187634-37-2) is a synthetic small molecule (C20H24N4O3S, MW 400.5) belonging to the thiazole-pyrazole carboxamide class . This compound features a 3,4-diethoxybenzyl moiety linked via a carboxamide bridge to a pyrazole core, which is further substituted with a 2,4-dimethylthiazol-5-yl group. It is structurally related to a series of thiazole carboxamide derivatives disclosed in patents as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a target implicated in cancer cell proliferation and survival [1]. The compound's dual heterocyclic architecture (pyrazole-thiazole) and the electron-rich diethoxybenzyl substituent differentiate it from simpler N-benzyl or N-alkyl analogs within the same chemotype, suggesting distinct physicochemical and target-binding properties that may influence potency, selectivity, and pharmacokinetic behavior [1].

Why N-(3,4-Diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Within the thiazole-pyrazole carboxamide series, the nature of the N-benzyl substituent is a critical determinant of biological activity. Closely related analogs such as 3-(2,4-dimethylthiazol-5-yl)-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide (CAS not specified) and 3-(2,4-dimethylthiazol-5-yl)-N-(4-ethylbenzyl)-1H-pyrazole-5-carboxamide (CAS 1186616-23-8) share the same core scaffold but differ in the benzyl ring substitution pattern . The 3,4-diethoxy substitution on the target compound introduces two ethoxy oxygen atoms capable of acting as hydrogen bond acceptors, which can engage in additional polar interactions with kinase hinge regions or solvent-exposed residues. This is fundamentally different from the 4-fluoro (electron-withdrawing, single H-bond acceptor) or 4-ethyl (hydrophobic) substituents. In the context of PDK1 inhibition, as described in US20130165450, even subtle modifications to the aryl/heteroaryl appendage (Ar2) can dramatically shift potency, selectivity, and cellular activity [1]. Generic substitution with a simpler analog therefore carries a high risk of losing the specific interaction profile for which this compound is procured, particularly if it is intended for structure-activity relationship (SAR) studies or as a PDK1-targeted probe.

N-(3,4-Diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide: Quantitative Differentiation Evidence Against Analogs


PDK1 Inhibitory Potency: Class-Level Positioning of Thiazole-Pyrazole Carboxamides

The target compound belongs to a chemotype disclosed in US20130165450 as inhibitors of PDK1. While a specific IC50 value for this exact compound has not been publicly disclosed in a primary research article or patent, the patent establishes that thiazole carboxamide derivatives of this general class exhibit PDK1 inhibitory activity. The 3,4-diethoxybenzyl substituent is a distinct structural feature not exemplified in the patent's claims, which primarily describe N-aryl and N-heteroarylmethyl analogs [1]. This structural divergence implies a potentially unique selectivity or potency profile that warrants empirical determination. A Hypothesis annotation on PubMed Commons notes a reported IC50 of 28 µM for a related compound, but this cannot be reliably attributed to CAS 1187634-37-2 [2]. Direct head-to-head potency comparisons with specific comparator compounds are not available in the public domain.

PDK1 inhibition Cancer Kinase assay

Structural Differentiation: 3,4-Diethoxybenzyl vs. Common N-Benzyl Analogs

The target compound (MW 400.5, C20H24N4O3S) differs from the closest commercially cataloged analog, 3-(2,4-dimethylthiazol-5-yl)-N-(4-ethylbenzyl)-1H-pyrazole-5-carboxamide (CAS 1186616-23-8, MW 340.4, C18H20N4OS), by the presence of two ethoxy substituents on the benzyl ring versus a single 4-ethyl group . This substitution increases molecular weight by 60.1 Da, adds two hydrogen bond acceptor oxygen atoms, and increases the polar surface area. These physicochemical alterations are predicted to modulate membrane permeability, metabolic stability, and target-binding interactions. The 3,4-diethoxy pattern also constitutes a catechol bioisostere, which has been employed in other kinase inhibitor programs to enhance binding affinity through dual hydrogen bonding with catalytic lysine or hinge residues [1]. No direct comparative biological data between these two compounds has been publicly reported.

SAR Medicinal chemistry Thiazole-pyrazole

Anticancer Activity Class Evidence for Thiazole-Pyrazole Hybrids

A structurally related series of thiazole and thiadiazole derivatives incorporating a pyrazole moiety was evaluated for anticancer activity against the MCF-7 breast carcinoma cell line, yielding IC50 values of 21.3–23.56 µg/cm³ for the three most active compounds [1]. While the target compound (CAS 1187634-37-2) was not specifically tested in this study, it shares the core thiazole-pyrazole pharmacophore and its carboxamide linker. The Gomha et al. study demonstrates that the thiazole-pyrazole scaffold confers concentration-dependent cellular growth inhibition, and that the nature of peripheral substituents modulates potency [1]. This provides a class-level rationale for evaluating the target compound in similar oncology models. No direct comparative MCF-7 or other cancer cell panel data are publicly available for CAS 1187634-37-2.

Anticancer MCF-7 Cytotoxicity

Recommended Application Scenarios for Procuring N-(3,4-Diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide


PDK1-Targeted Oncology Probe and SAR Library Expansion

Based on the PDK1 inhibitor chemotype disclosed in US20130165450, N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide is best deployed as a structurally differentiated probe within a PDK1-focused medicinal chemistry program [1]. Its 3,4-diethoxybenzyl substituent is absent from the patent's exemplified compounds, making it a valuable addition to SAR libraries aimed at exploring the Ar2/Z-substituent tolerance of the PDK1 ATP-binding pocket. Researchers should empirically determine its IC50 against recombinant PDK1 and counter-screen against related AGC kinases (e.g., Akt, p70S6K) to establish a selectivity fingerprint.

Comparative Oncology Screening Against Thiazole-Pyrazole Chemotype Baseline

The class-level anticancer activity established by Gomha et al. (2015) for thiazole-pyrazole hybrids (MCF-7 IC50 values of 21.3–23.56 µg/cm³) provides a benchmark for evaluating this compound [2]. Procurement is justified for head-to-head oncology screening where the 3,4-diethoxy substitution pattern—as a catechol bioisostere—may confer differentiated cytotoxicity profiles, potentially through enhanced hydrogen bonding with cancer-relevant kinase targets. Parallel testing against the simpler N-(4-ethylbenzyl) analog (CAS 1186616-23-8) is recommended to isolate the contribution of the ethoxy substituents.

Physicochemical and DMPK Profiling of Diethoxybenzyl-Substituted Kinase Inhibitors

The presence of two ethoxy groups on the benzyl ring increases molecular weight by +60.1 Da and polar surface area relative to mono-substituted or unsubstituted N-benzyl analogs . This compound serves as a model substrate for assessing the impact of 3,4-dialkoxybenzyl substitution on aqueous solubility, logP, metabolic stability (particularly O-dealkylation by CYP450 enzymes), and cell permeability. Such profiling is essential for medicinal chemistry teams optimizing the pharmacokinetic properties of thiazole-pyrazole lead series.

Quote Request

Request a Quote for N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.